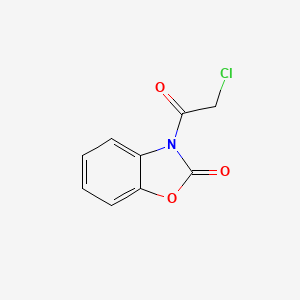

3-(2-Chloro-acetyl)-3H-benzooxazol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of chloroacetyl chloride . Chloroacetyl chloride is a chlorinated acyl chloride and is a bifunctional compound, making it a useful building block chemical .

Synthesis Analysis

While specific synthesis methods for “3-(2-Chloro-acetyl)-3H-benzooxazol-2-one” were not found, chloroacetyl chloride, a related compound, is used as an intermediate in the production of various compounds including herbicides and other chemical intermediates . It can react with amines and alcohols to form esters and amides .Molecular Structure Analysis

The molecular structure of chloroacetyl chloride, a related compound, is available in the NIST Chemistry WebBook . The molecular formula is C2H2Cl2O and the molecular weight is 112.943 .Chemical Reactions Analysis

Chloroacetyl chloride reacts rapidly with water and is incompatible with strong oxidizing agents, alcohols, and bases (including amines) . It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts .Physical And Chemical Properties Analysis

Chloroacetyl chloride is a colorless to light yellow liquid. It has a molecular weight of 112.943 and reacts with water .Wissenschaftliche Forschungsanwendungen

Antimicrobial Agent Development

3-(2-Chloro-acetyl)-3H-benzooxazol-2-one: derivatives have been studied for their potential as antimicrobial agents. The compound’s structure allows for the synthesis of various derivatives that can be tested against bacterial (Gram-positive and Gram-negative) and fungal species. The antimicrobial activity is often evaluated using methods like the turbidimetric method to determine the efficacy of these compounds .

Anticancer Activity

The derivatives of 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one have also been explored for their anticancer properties. For instance, they have been assessed against human breast adenocarcinoma cancer cell lines (MCF7) using assays like the Sulforhodamine B (SRB) assay. The goal is to identify compounds with potential antiproliferative effects that could lead to the development of new cancer treatments .

Molecular Docking Studies

Molecular docking studies are crucial in understanding how these compounds interact with biological targets. 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one derivatives can be docked against various protein receptors to predict binding modes and affinities. This computational approach helps in rational drug design by identifying promising lead compounds for further development .

Synthetic Intermediate for Herbicides

The compound serves as an intermediate in the synthesis of herbicides, particularly in the chloroacetanilide family. These include widely used herbicides like metolachlor, acetochlor, alachlor, and butachlor. The production of these herbicides is significant, with an estimated usage of 100 million pounds annually .

Chemical Intermediate for Pharmaceuticals

3-(2-Chloro-acetyl)-3H-benzooxazol-2-one: is used to produce chemical intermediates like phenacyl chloride, which is further utilized in the synthesis of pharmaceuticals. For example, it’s involved in the production of lidocaine, a common local anesthetic, and venlafaxine, an antidepressant .

Research in Chemical Reactions and Properties

The compound’s reactivity and properties make it a subject of interest in chemical research. Studies often focus on its reactions with other chemicals, its phase change data, and its thermochemical data. This research contributes to a deeper understanding of its behavior and potential applications in various fields .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been known to target proteins like atp1a1 (sodium/potassium-transporting atpase alpha-1) and parp1 (poly(adp-ribose) polymerase 1) in cancer cells .

Mode of Action

It’s known that acyl chlorides, such as chloroacetyl chloride, are highly reactive and susceptible to nucleophilic attack . This suggests that 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one might interact with its targets through a similar mechanism, leading to changes in the function of the target proteins.

Biochemical Pathways

Related compounds have been shown to affect multiple tumor pathways, implicating key genes such as akt1, alb, casp3, esr1, gapdh, hsp90aa1, and stat3 .

Pharmacokinetics

Similar compounds have been shown to have high gastrointestinal absorption, indicating good bioavailability .

Action Environment

The action of 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one can be influenced by various environmental factors. For instance, the presence of water can lead to the generation of hydrochloric acid, making it a lachrymator . This suggests that the compound’s action, efficacy, and stability might be significantly affected by the conditions in which it is stored and used.

Eigenschaften

IUPAC Name |

3-(2-chloroacetyl)-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3/c10-5-8(12)11-6-3-1-2-4-7(6)14-9(11)13/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFNPIFZSMPCOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389264 |

Source

|

| Record name | 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chloro-acetyl)-3H-benzooxazol-2-one | |

CAS RN |

95923-44-7 |

Source

|

| Record name | 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine](/img/structure/B1305273.png)

![2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1305284.png)